4-Fluorooxolane-3-sulfonyl chloride
Overview
Description
“4-Fluorooxolane-3-sulfonyl chloride” is a chemical compound with the CAS Number: 2592399-28-3 . It has a molecular weight of 188.61 . The IUPAC name for this compound is (3S,4R)-4-fluorotetrahydrofuran-3-sulfonyl chloride .
Molecular Structure Analysis
The InChI code for “4-Fluorooxolane-3-sulfonyl chloride” is1S/C4H6ClFO3S/c5-10(7,8)4-2-9-1-3(4)6/h3-4H,1-2H2/t3-,4+/m1/s1
. This code provides a standardized way to encode the compound’s molecular structure and can be used to generate a 3D model. Physical And Chemical Properties Analysis
The compound has a molecular weight of 188.61 . More detailed physical and chemical properties are not available in the current data.Scientific Research Applications
Noncovalent Interactions of Sulfonyl Compounds
A study by Bellia et al. (2022) focused on contrasting the noncovalent interactions of aromatic sulfonyl fluoride and sulfonyl chloride motifs. Through X-ray structure analysis and Hirshfeld surface analysis, they elucidated the changes arising from different halides in functional groups, providing insights into the correlation between structures and properties of such compounds. This research highlights the unique interactions sulfonyl chloride compounds, including 4-Fluorooxolane-3-sulfonyl chloride analogs, can engage in due to their distinct nitrogen, chlorine, and oxygen atoms Bellia et al., 2022.
Synthesis of Heterocyclic Sulfonamides and Sulfonyl Fluorides
Tucker et al. (2015) developed a method using a sulfur-functionalized aminoacrolein derivative for the efficient synthesis of heterocyclic sulfonyl chlorides and sulfonyl fluorides. This work demonstrates the versatility of sulfonyl chloride intermediates, like 4-Fluorooxolane-3-sulfonyl chloride, in synthesizing various heterocyclic compounds with potential pharmaceutical applications Tucker et al., 2015.
Development of New Synthetic Methods
Research by Xiang et al. (2021) on the synergistic effect of squaric acid in bromine-catalyzed deoxygenation of sulfonyl derivatives underscores the importance of developing novel synthetic methodologies. Their work offers insights into the reduction of functionalized sulfonyl chlorides, showcasing the broader utility and functional group tolerance of sulfonyl chloride compounds in organic synthesis Xiang et al., 2021.
Applications in Polymer Science
Hsiao and Huang (1997) explored the preparation and characterization of aromatic polyamides based on ether-sulfone-dicarboxylic acids, highlighting the role of sulfonyl chloride derivatives in developing materials with high thermal stability and mechanical properties. This study demonstrates the potential of 4-Fluorooxolane-3-sulfonyl chloride in the field of high-performance polymers and materials science Hsiao & Huang, 1997.
Safety And Hazards
properties
IUPAC Name |
4-fluorooxolane-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClFO3S/c5-10(7,8)4-2-9-1-3(4)6/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRMTYQVLIOYJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClFO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorooxolane-3-sulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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